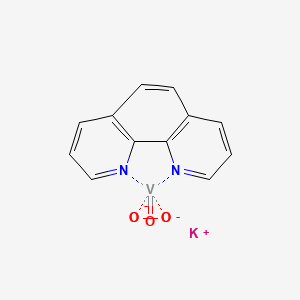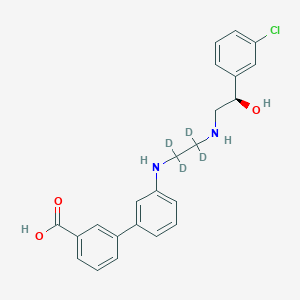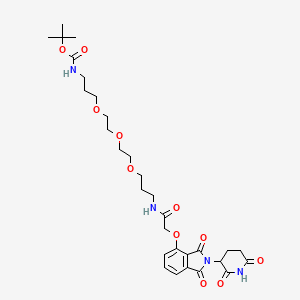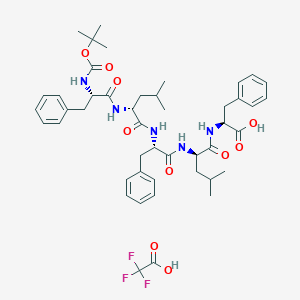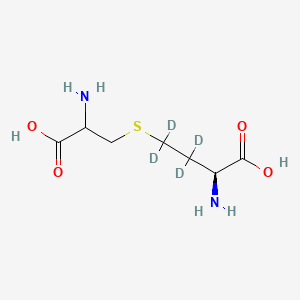
(S)-Cystathionine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Cystathionine-d4 is a deuterated form of (S)-Cystathionine, an amino acid derivative involved in the metabolic pathway of methionine and cysteine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and isotope tracing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cystathionine-d4 typically involves the incorporation of deuterium atoms into the cystathionine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in cystathionine with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of cystathionine. This involves the use of deuterated starting materials that incorporate deuterium atoms into the final product during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to handle deuterated compounds and maintain the integrity of the deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Cystathionine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
(S)-Cystathionine-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to investigate metabolic pathways and reaction mechanisms.
Biology: Helps in studying the role of cystathionine in cellular metabolism and its involvement in various biological processes.
Medicine: Used in research on metabolic disorders and diseases related to methionine and cysteine metabolism.
Industry: Employed in the development of pharmaceuticals and other products that require precise isotope labeling for quality control and analysis.
Mecanismo De Acción
The mechanism of action of (S)-Cystathionine-d4 involves its participation in the transsulfuration pathway, where it acts as an intermediate in the conversion of homocysteine to cysteine. This pathway is crucial for maintaining cellular redox balance and producing essential biomolecules. The deuterium labeling allows researchers to trace the metabolic fate of cystathionine and study its interactions with various enzymes and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-Cystathionine-d4 include:
(S)-Cystathionine: The non-deuterated form of the compound.
Homocysteine: Another intermediate in the methionine metabolism pathway.
Cysteine: The final product of the transsulfuration pathway.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis of metabolic processes, making it a valuable tool in studies that require detailed understanding of biochemical pathways.
Propiedades
Fórmula molecular |
C7H14N2O4S |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1/i1D2,2D2 |
Clave InChI |
ILRYLPWNYFXEMH-AMUFYZDFSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SCC(C(=O)O)N |
SMILES canónico |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


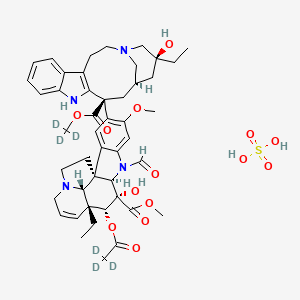
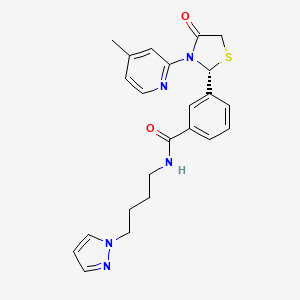
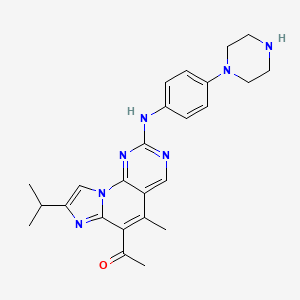
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
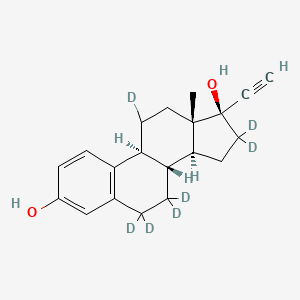
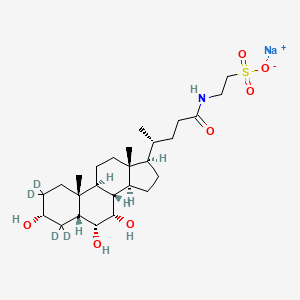
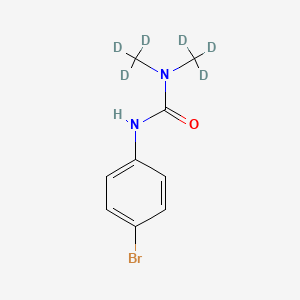
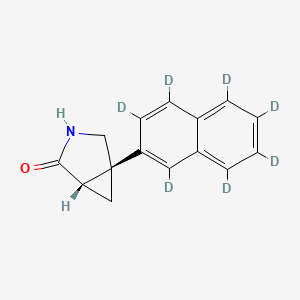
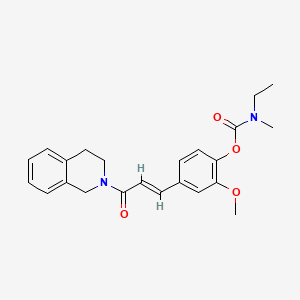
![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
